molecular formula C9H12F3NO4 B2874937 Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid CAS No. 2445793-29-1

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid

Cat. No.: B2874937
CAS No.: 2445793-29-1
M. Wt: 255.193
InChI Key: LSGHCLKKUSKNLO-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid is a salt formed by the interaction of methyl 4-amino-4-methylpent-2-ynoate (an alkyne-containing ester with an amino group) and trifluoroacetic acid (TFA). TFA, a strong fluorinated carboxylic acid (pKa ≈ 0.23), is widely used in organic synthesis as a solvent, catalyst, or counterion to stabilize protonated amines . This combination leverages TFA’s acidity to enhance solubility and reactivity, particularly in deprotection or coupling reactions .

Properties

IUPAC Name

methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-7(2,8)5-4-6(9)10-3;3-2(4,5)1(6)7/h8H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGHCLKKUSKNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)OC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445793-29-1
Record name methyl 4-amino-4-methylpent-2-ynoate; trifluoroacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid typically involves the esterification of 4-amino-4-methylpent-2-ynoic acid with methanol in the presence of an acid catalyst, followed by the addition of trifluoroacetic acid to form the final product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoroacetate group.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-methylpent-2-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetate group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

  • Trifluoroacetate Salts of Amino Esters: MK2-IN-1 Trifluoroacetate (): A kinase inhibitor salt with a bromo-fluorophenoxy-piperidinyl scaffold. Both compounds share TFA as a counterion, but MK2-IN-1 has a more complex heterocyclic structure, enhancing target specificity. Ethyl 3-amino-4,4-dicyanobut-3-enoate;TFA (): Features a cyano group instead of an alkyne, altering electronic properties and reactivity in Michael addition reactions.
  • Fluorinated Esters: Trifluoroacetic Acid Methyl Ester (TFAMe) (): A simpler ester lacking the amino and alkyne groups, used primarily as a volatile derivatization agent in GC-MS. Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate (): Contains a nitrobenzyl group instead of an alkyne, influencing photostability and biological activity.

Physicochemical Properties

Property Methyl 4-amino-4-methylpent-2-ynoate;TFA TFAMe MK2-IN-1 Trifluoroacetate
Molecular Weight ~265 g/mol (estimated) 128 g/mol ~650 g/mol
Acidity (pKa) ~0.23 (TFA component) N/A ~0.23 (TFA component)
Solubility High in polar aprotic solvents High in THF Moderate in DMSO
Stability Hydrolytically sensitive (ester) Volatile Stable at RT

Biological Activity

Methyl 4-amino-4-methylpent-2-ynoate, often referred to as a derivative of pent-2-ynoate, is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of an amino group and a methyl group at the fourth carbon atom, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
IUPAC Name: Methyl 4-amino-4-methylpent-2-ynoate
InChI Key: XYGQRLFTYOKTPW-UHFFFAOYSA-N
Canonical SMILES: CC(C)(C#CC(=O)OC)N

Methyl 4-amino-4-methylpent-2-ynoate exhibits its biological activity primarily through its interaction with specific molecular targets. As a nucleophile, it can participate in various chemical reactions that affect biological pathways. The compound's structure allows it to interact with enzymes and other biomolecules, potentially influencing metabolic processes.

Biological Activity

Research indicates that this compound may have several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that methyl 4-amino-4-methylpent-2-ynoate may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cytotoxic Effects : Some studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of methyl 4-amino-4-methylpent-2-ynoate. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of methyl 4-amino-4-methylpent-2-ynoate found that it effectively inhibited the activity of specific kinases involved in cancer cell proliferation. This suggests a possible application in cancer therapy by targeting these pathways .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

The biological activity of methyl 4-amino-4-methylpent-2-ynoate can be compared with similar compounds to understand its unique properties better.

Compound NameBiological ActivityNotes
Methyl 4-amino-4-methylpent-2-ynoateAntimicrobial, enzyme inhibition, cytotoxicUnique structure enhances reactivity
Methyl 3-amino-3-methylbutanoateLimited antimicrobial activityLess potent than methyl 4-amino derivative
Ethyl 5-amino-5-methylhexanoateModerate cytotoxic effectsDifferent alkyl chain affects potency

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